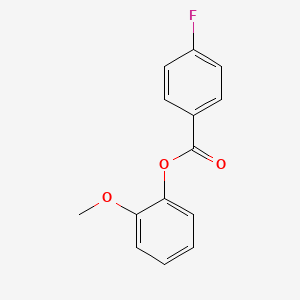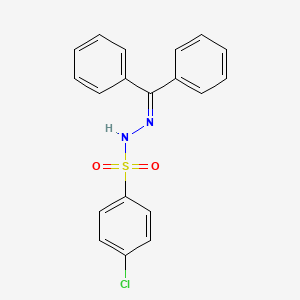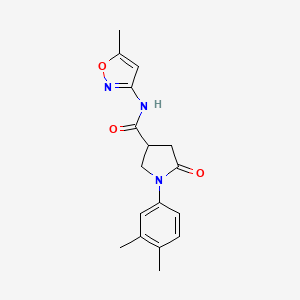![molecular formula C15H11BrF2N2S B4878436 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile](/img/structure/B4878436.png)
2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile, also known as BBTM, is a chemical compound that has been widely studied for its potential applications in scientific research. BBTM is a nicotinic acetylcholine receptor (nAChR) antagonist, meaning it blocks the binding of acetylcholine to nAChRs. This property has made BBTM a valuable tool for studying the role of nAChRs in various physiological and pathological processes.
Mecanismo De Acción
2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile acts as a competitive antagonist of nAChRs, binding to the same site as acetylcholine and preventing its binding. This results in a decrease in the activation of nAChRs, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has been shown to have a range of biochemical and physiological effects, including a decrease in the release of dopamine and glutamate in the brain, as well as a decrease in the activity of nicotinic receptors in the peripheral nervous system. These effects may be relevant to the treatment of various disorders, including addiction and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has several advantages as a tool for scientific research, including its high purity and availability, as well as its well-characterized mechanism of action. However, there are also limitations to its use, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile, including studies on its effects in animal models of addiction and schizophrenia, as well as investigations into its potential as a therapeutic agent for these disorders. Additionally, further research is needed to fully elucidate the mechanisms underlying the effects of 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile on nAChRs and to identify any potential off-target effects.
Métodos De Síntesis
The synthesis of 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile involves several steps, including the reaction of 4-bromobenzyl chloride with thiourea to form 2-[(4-bromobenzyl)thio]acetamide, which is then reacted with 2,6-difluoro-4-methylpyridine-3-carbonitrile to form 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile. The synthesis of 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has been optimized to produce high yields and purity, making it a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has been used in a range of scientific research applications, including studies on the role of nAChRs in Alzheimer's disease, schizophrenia, and addiction. 2-[(4-bromobenzyl)thio]-6-(difluoromethyl)-4-methylnicotinonitrile has been shown to block the binding of acetylcholine to nAChRs in the brain, which may help to elucidate the mechanisms underlying these disorders.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrF2N2S/c1-9-6-13(14(17)18)20-15(12(9)7-19)21-8-10-2-4-11(16)5-3-10/h2-6,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFRZCABWQDQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromobenzyl)sulfanyl]-6-(difluoromethyl)-4-methylpyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methylpyrimidine](/img/structure/B4878361.png)
![N-[4-({2-[(2,4-dimethylphenoxy)acetyl]hydrazino}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B4878363.png)

![4-{4-allyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4878377.png)
![3-hydroxy-3',6',10,11b-tetramethyl-2,3,3a',4,4',5',6,6',6a,6b,7,7',7a',8,11a,11b-hexadecahydro-3'H-spiro[benzo[a]fluorene-9,2'-furo[3,2-b]pyridin]-11(1H)-one](/img/structure/B4878379.png)
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4878382.png)

![[3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-biphenylyl)methanone](/img/structure/B4878391.png)
![N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4878399.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4878416.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4878418.png)
![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)